

Application Notes and Protocols for the Characterization of 3-Methylthiazolidine-2-thione

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Compound of Interest

Compound Name: 3-Methylthiazolidine-2-thione

Cat. No.: B155251

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of **3-Methylthiazolidine-2-thione** (MTT), a compound of interest in various fields, including its use as a rubber accelerator. The following protocols outline the use of several analytical techniques to assess the identity, purity, and thermal properties of MTT.

Physicochemical and Thermal Properties

A fundamental step in the characterization of any chemical substance is the determination of its basic physical and thermal properties. These parameters are crucial for identification and for predicting the material's behavior under different processing conditions.

Quantitative Data Summary

Property	Value	Analytical Technique
Melting Point	68-70.28 °C[1]	Capillary Melting Point Apparatus / DSC
Phase Transition Temperature	76.3 °C[2][3]	Differential Scanning Calorimetry (DSC)
Decomposition Temperature	306.9 °C[2][3]	Thermogravimetric Analysis (TGA)
Boiling Point	~341-344 °C[4]	Not specified

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of **3-Methylthiazolidine-2-thione**, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a **3-Methylthiazolidine-2-thione** sample and to quantify the analyte.

Materials:

- **3-Methylthiazolidine-2-thione** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters

Instrumentation:

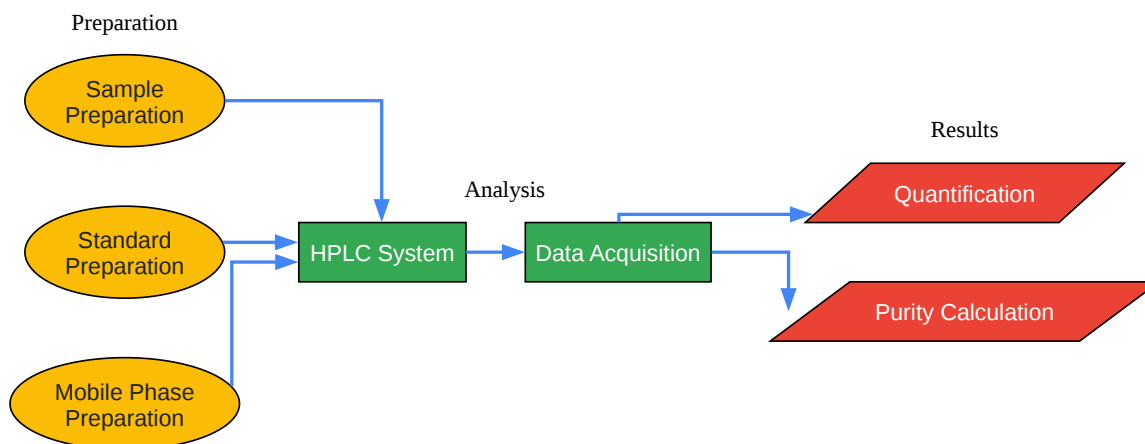
- HPLC system equipped with a UV detector, pump, autosampler, and column oven.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be 60:40 (v/v) acetonitrile:water. Degas the mobile phase prior to use.

- **Standard Solution Preparation:** Accurately weigh a known amount of **3-Methylthiazolidine-2-thione** reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
- **Sample Preparation:** Dissolve a weighed amount of the **3-Methylthiazolidine-2-thione** sample in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
 - Column: C18 (4.6 x 150 mm, 5 µm)
 - Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: To be determined based on UV-Vis analysis (a common starting point for similar compounds is around 254 nm).
 - Injection Volume: 10 µL
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Data Analysis:** Identify the peak corresponding to **3-Methylthiazolidine-2-thione** based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. For quantification, create a calibration curve from the peak areas of the standard solutions and determine the concentration of the analyte in the sample.

Experimental Workflow: HPLC Analysis



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Workflow for HPLC analysis of **3-Methylthiazolidine-2-thione**.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework. UV-Visible (UV-Vis) spectroscopy is useful for detecting chromophores.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of **3-Methylthiazolidine-2-thione**.

Experimental Protocol:

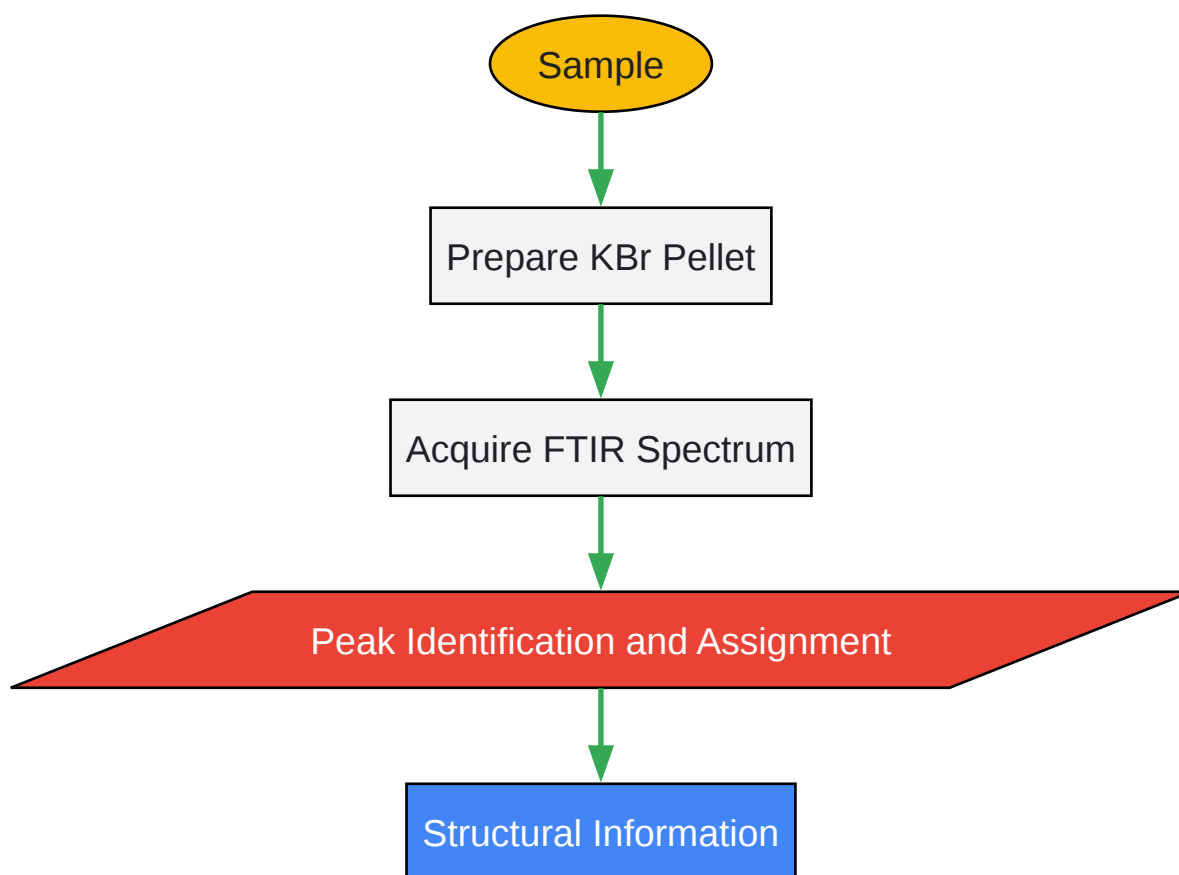
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
- Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Functional Group Assignment
~2950-2850	C-H stretching (methyl and methylene groups)
~1460	C-H bending (methylene scissoring)
~1380	C-H bending (methyl umbrella)
~1250	C-N stretching
~1050	C=S stretching (thione)
~700-600	C-S stretching

FTIR Analysis Workflow



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Workflow for FTIR analysis of **3-Methylthiazolidine-2-thione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **3-Methylthiazolidine-2-thione** by analyzing the chemical environment of its protons (^1H NMR) and carbon atoms (^{13}C NMR).

Experimental Protocol:

- Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

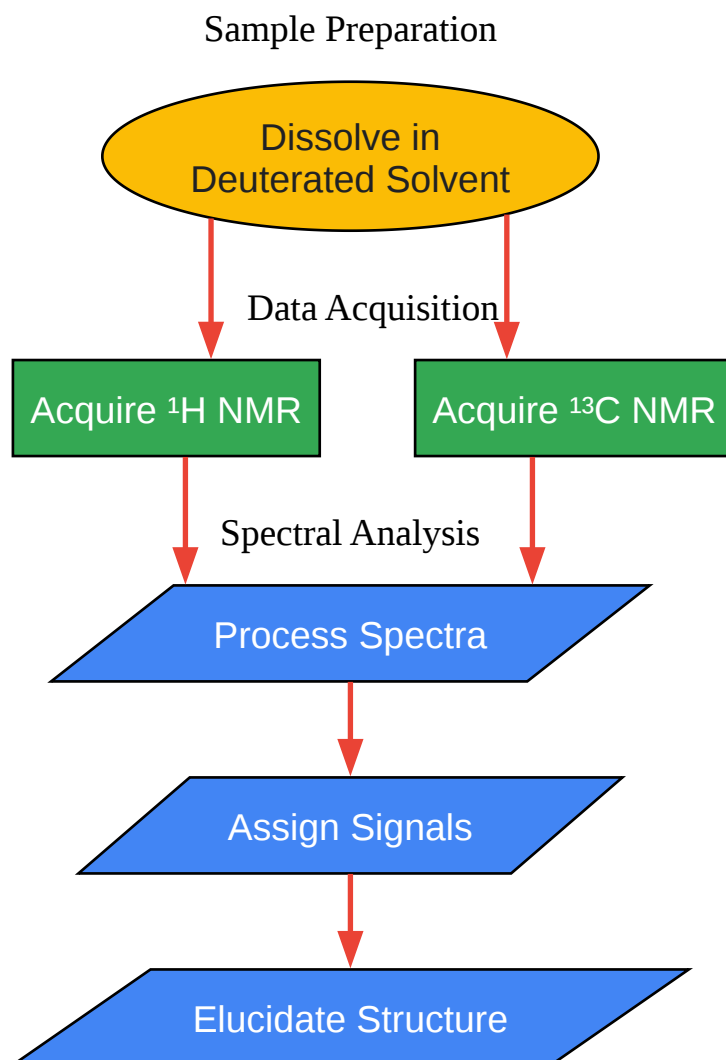
- ^{13}C NMR: Acquire proton-decoupled spectra.
- Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to assign them to the specific protons and carbons in the molecule.

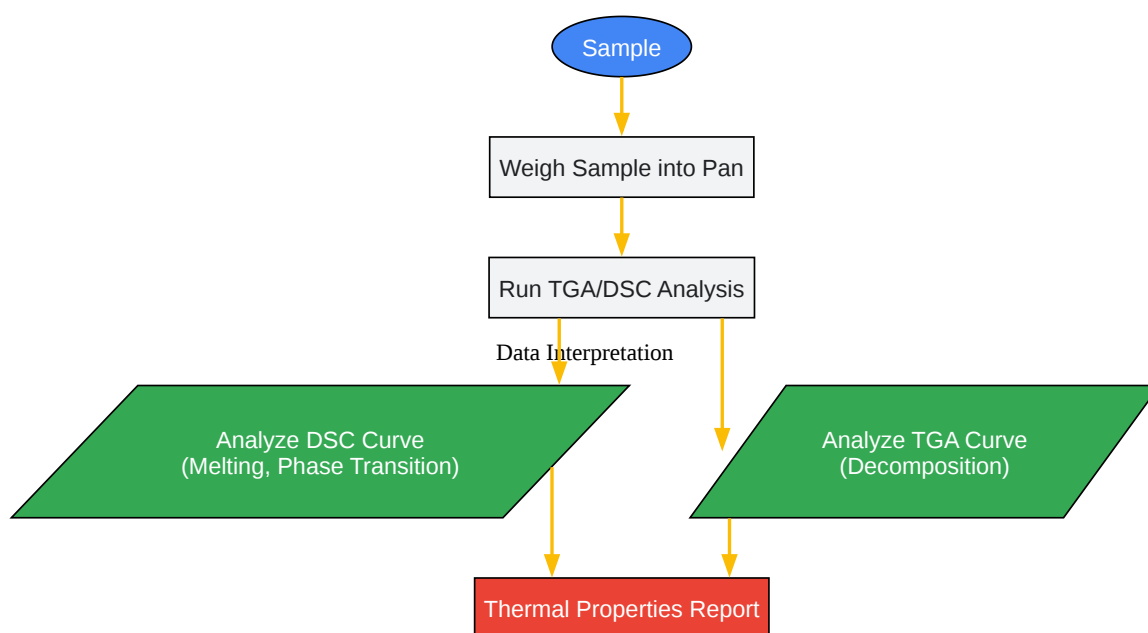
Expected NMR Data (in CDCl_3):

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~3.1	s	N-CH ₃
^1H	~3.5	t	-S-CH ₂ -
^1H	~4.0	t	-N-CH ₂ -
^{13}C	~35	q	N-CH ₃
^{13}C	~30	t	-S-CH ₂ -
^{13}C	~55	t	-N-CH ₂ -
^{13}C	~200	s	C=S

Note: Exact chemical shifts may vary depending on the solvent and instrument.

NMR Analysis Logical Flow





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